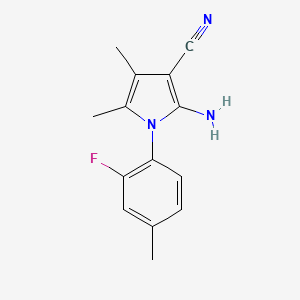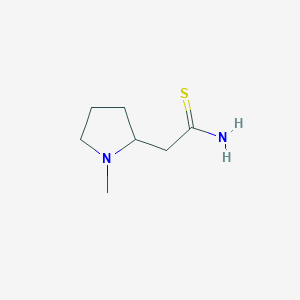
5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS).
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoxazole intermediate with piperidine in the presence of a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Piperidine in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with different functional groups.
Scientific Research Applications
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory agent.
Pharmacology: It may have applications in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound can be used as a tool to study biological pathways and mechanisms.
Industry: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-4-(morpholin-4-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a morpholine group instead of a piperidine group.
3-phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a pyrrolidine group instead of a piperidine group.
Uniqueness
3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the presence of the piperidin-1-ylmethyl group, which may confer specific biological activity and pharmacological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
CAS No. |
61194-87-4 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-phenyl-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H18N2O2/c18-15-13(11-17-9-5-2-6-10-17)14(16-19-15)12-7-3-1-4-8-12/h1,3-4,7-8,16H,2,5-6,9-11H2 |
InChI Key |
ZFHLQVWPUVJFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


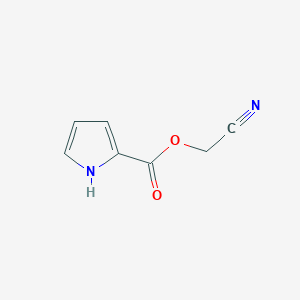
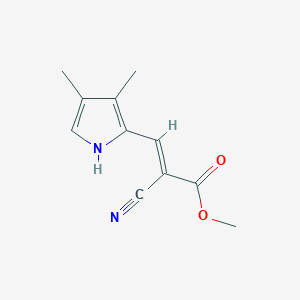
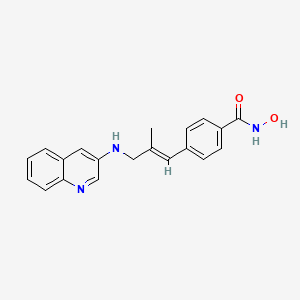
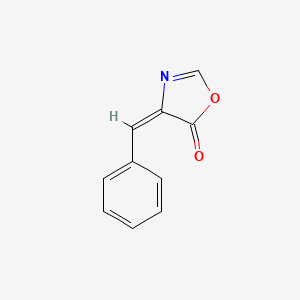

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)

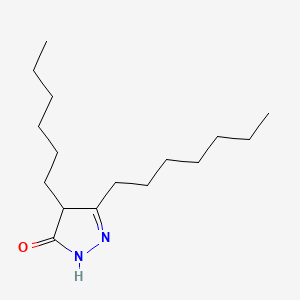
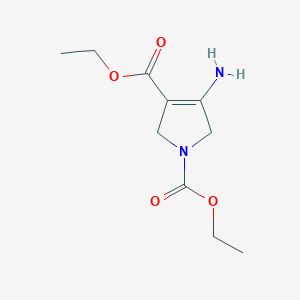

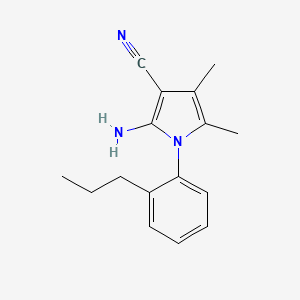
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
